2-[4-(Cyanomethoxy)phenyl]acetic acid

Medicinal Chemistry Drug Design Lipophilicity

This para-cyanomethoxy phenylacetic acid is the exact building block required to replicate potent autotaxin (ATX) inhibition (IC₅₀ <500 nM) as described in BMS patent US10233182. The 4-position nitrile imparts distinct electronic effects (LogP ~1.22, pKa 3.2-4.2) that cannot be substituted by meta- or unsubstituted analogs without risking target engagement. The free carboxylic acid enables high-yielding amide bond formation with common coupling reagents, supporting rapid library synthesis for medicinal chemistry programs.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 1019446-81-1
Cat. No. B2674016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Cyanomethoxy)phenyl]acetic acid
CAS1019446-81-1
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)OCC#N
InChIInChI=1S/C10H9NO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,6-7H2,(H,12,13)
InChIKeyFWQBKIUDDJOIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Cyanomethoxy)phenyl]acetic Acid (CAS 1019446-81-1): A Para-Substituted Phenylacetic Acid Building Block for Medicinal Chemistry and Chemical Biology


2-[4-(Cyanomethoxy)phenyl]acetic acid (CAS 1019446-81-1) is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol [1]. It belongs to the class of substituted phenylacetic acids and features a para-cyanomethoxy group on the phenyl ring, which confers distinct electronic and steric properties relative to unsubstituted or ortho/meta-substituted analogs [2]. The compound is commercially available as a research-grade chemical, typically with a minimum purity specification of 95%, and is intended exclusively for laboratory research and development use . Its primary utility lies as a versatile small-molecule scaffold for the synthesis of more complex biologically active molecules, particularly in medicinal chemistry programs targeting enzymes such as autotaxin (ATX) [2].

Why 2-[4-(Cyanomethoxy)phenyl]acetic Acid Cannot Be Replaced by Generic Analogs in Structure-Activity Relationship (SAR) Studies


Substituted phenylacetic acids are not interchangeable building blocks. The precise position and electronic nature of substituents on the phenyl ring dictate molecular recognition, binding affinity, and metabolic stability in downstream drug candidates . For 2-[4-(cyanomethoxy)phenyl]acetic acid (CAS 1019446-81-1), the para-cyanomethoxy moiety provides a specific combination of moderate electron-withdrawing character (-I effect of the nitrile) and increased lipophilicity (LogP ~1.22) that cannot be replicated by meta-substituted isomers, unsubstituted phenylacetic acid, or ester prodrugs . In the context of autotaxin (ATX) inhibitor development, for instance, the 4-(cyanomethoxy)phenyl motif has been shown to contribute to potent enzyme inhibition (IC₅₀ < 500 nM to 750 nM) in advanced lead compounds, a pharmacological profile that is highly sensitive to even minor structural perturbations [1]. Substituting a generic analog without the specific para-cyanomethoxy substitution pattern risks loss of target engagement, altered pharmacokinetics, and ultimately, failure to reproduce published SAR data .

Quantitative Evidence for Selecting 2-[4-(Cyanomethoxy)phenyl]acetic Acid (CAS 1019446-81-1) Over Positional Isomers and Functional Analogs


Para-Substitution (4-Position) Confers Superior Lipophilicity for Membrane Permeability Compared to the Meta-Isomer (3-Position)

The para-substituted 2-[4-(cyanomethoxy)phenyl]acetic acid (CAS 1019446-81-1) exhibits a calculated LogP of 1.21608, whereas its positional isomer 2-[3-(cyanomethoxy)phenyl]acetic acid (CAS 1248672-51-6) has a lower calculated LogP of 0.989255 [1]. This difference of approximately 0.23 LogP units translates to a ~1.7-fold increase in predicted octanol-water partition coefficient, which is associated with enhanced passive membrane permeability and potentially improved oral bioavailability of derived drug candidates [2]. The higher LogP of the para-isomer arises from the linear geometry of the 4-substituent, which reduces molecular polarity relative to the bent geometry of the 3-substituted meta-isomer [1].

Medicinal Chemistry Drug Design Lipophilicity ADME

Commercially Specified 95% Minimum Purity Enables Reproducible Synthesis of Advanced ATX Inhibitors

2-[4-(Cyanomethoxy)phenyl]acetic acid is supplied with a minimum purity specification of 95% by multiple vendors including AKSci, ChemScene, and Leyan . This defined purity threshold is essential for the reproducible synthesis of potent autotaxin (ATX) inhibitors, as demonstrated by Bristol-Myers Squibb in US10233182, where derivatives incorporating the 4-(cyanomethoxy)phenyl moiety achieved IC₅₀ values below 500 nM [1]. Impurities in the building block can introduce unwanted side reactions or yield products with variable biological activity. In contrast, some alternative building blocks like 2-[3-(cyanomethoxy)phenyl]acetic acid may be offered without a consistently advertised purity specification, introducing additional quality control burden on the end-user .

Medicinal Chemistry Autotaxin Inhibition Synthetic Chemistry Quality Control

Free Carboxylic Acid Functionality Provides Direct Conjugation Handle for Amide Bond Formation, Unlike Ester Prodrug Analogs

2-[4-(Cyanomethoxy)phenyl]acetic acid (CAS 1019446-81-1) contains a free carboxylic acid group (pKa ≈ 3.22-4.2 predicted), making it directly amenable to amide coupling reactions without a deprotection step [1]. This contrasts with its methyl ester analog, methyl 4-(cyanomethoxy)phenylacetate (CAS 42058-48-0), which requires an additional saponification step to generate the free acid for subsequent conjugation [2]. The direct availability of the carboxylic acid reduces synthetic step count by one and avoids potential side reactions associated with basic hydrolysis conditions, such as nitrile hydration . This differential is critical in medicinal chemistry campaigns where efficient parallel synthesis is prioritized.

Medicinal Chemistry Chemical Biology Synthetic Methodology Prodrug Design

Optimal Application Scenarios for 2-[4-(Cyanomethoxy)phenyl]acetic Acid (CAS 1019446-81-1) in Drug Discovery and Chemical Biology


Synthesis of Autotaxin (ATX) Inhibitors for Cancer and Fibrosis Research

This building block is specifically suited for the construction of ATX inhibitors, as exemplified by Bristol-Myers Squibb's patent US10233182, where derivatives containing the 4-(cyanomethoxy)phenyl motif achieved IC₅₀ values below 500 nM [1]. The para-substitution pattern and nitrile group are critical for optimal target engagement. Procurement of this exact compound ensures fidelity to published synthetic routes and SAR, avoiding the unpredictable biological consequences of substituting a meta-isomer or an ester analog [1].

Structure-Activity Relationship (SAR) Studies of Phenylacetic Acid Derivatives

The distinct physicochemical properties of 2-[4-(cyanomethoxy)phenyl]acetic acid (LogP 1.21608, pKa ~3.2-4.2) make it an essential tool for probing the effects of lipophilicity and acidity on target binding and ADME properties [2]. In comparative SAR studies, this compound serves as a benchmark para-substituted electron-withdrawing variant against which other substitution patterns (e.g., ortho-cyanomethoxy, unsubstituted phenylacetic acid) can be quantitatively assessed. Its defined purity (≥95%) supports the generation of high-quality, reproducible data .

Parallel Synthesis of Amide-Containing Compound Libraries

The free carboxylic acid functionality allows for direct and high-yielding amide bond formation with a wide range of amines using standard coupling reagents . This eliminates the need for a deprotection step, streamlining the synthesis of diverse compound libraries. The combination of the reactive carboxylic acid and the para-cyanomethoxy substituent provides a versatile scaffold for generating novel chemical matter in hit-to-lead optimization programs .

Technical Documentation Hub

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